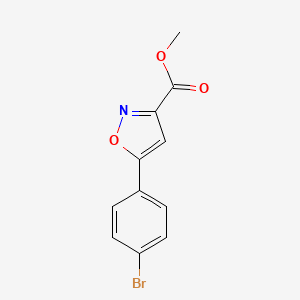

Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-10(16-13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMKBPFKVHCOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404361 | |

| Record name | METHYL 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517870-15-4 | |

| Record name | METHYL 5-(4-BROMOPHENYL)ISOXAZOLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details plausible synthetic routes, outlines experimental protocols, and presents expected analytical data based on established chemical principles and data from analogous structures.

Introduction

Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties. The substituent at the 5-position of the isoxazole ring, in this case, a 4-bromophenyl group, can significantly influence the biological profile of the molecule, making it a valuable scaffold for the development of novel therapeutic agents. This guide focuses on the methyl ester derivative, a common intermediate in the synthesis of more complex bioactive molecules.

Synthesis

The synthesis of this compound can be achieved through a two-step process: first, the formation of the isoxazole ring via a 1,3-dipolar cycloaddition reaction to yield 5-(4-bromophenyl)isoxazole-3-carboxylic acid, followed by the esterification of the carboxylic acid to the desired methyl ester.

Synthesis of 5-(4-bromophenyl)isoxazole-3-carboxylic acid

A common and effective method for the synthesis of the isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In this case, the nitrile oxide can be generated in situ from 4-bromobenzaldehyde oxime, which then reacts with propiolic acid.

Experimental Protocol:

-

Preparation of 4-bromobenzaldehyde oxime: To a solution of 4-bromobenzaldehyde (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) is added. The mixture is stirred at room temperature for 2-3 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated oxime is filtered, washed with water, and dried.

-

In situ generation of nitrile oxide and cycloaddition: The 4-bromobenzaldehyde oxime (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, for example, triethylamine (1.2 equivalents), is added to the solution. The mixture is cooled in an ice bath, and a solution of an oxidizing agent like N-chlorosuccinimide (NCS) or aqueous sodium hypochlorite (bleach) is added dropwise. After the formation of the nitrile oxide, propiolic acid (1.2 equivalents) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 5-(4-bromophenyl)isoxazole-3-carboxylic acid.

Synthesis of this compound

The final step is the esterification of the carboxylic acid. Fischer esterification is a standard method for this transformation.

Experimental Protocol:

-

Esterification: 5-(4-bromophenyl)isoxazole-3-carboxylic acid (1 equivalent) is dissolved in an excess of methanol, which acts as both the solvent and the reagent. A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude methyl ester is then purified by column chromatography or recrystallization to yield this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed using various spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.

Table 1: Physicochemical and Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₈BrNO₃ |

| Molecular Weight | 282.09 g/mol |

| Appearance | White to off-white solid |

| Mass (ESI-MS) | m/z 281.9 [M]+, 283.9 [M+2]+ (due to Br isotopes) |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 2H | Ar-H (ortho to Br) |

| ~7.60 | d | 2H | Ar-H (meta to Br) |

| ~7.00 | s | 1H | Isoxazole-H4 |

| ~4.00 | s | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (ester) |

| ~162.0 | Isoxazole-C5 |

| ~158.0 | Isoxazole-C3 |

| ~132.5 | Ar-C (meta to Br) |

| ~129.0 | Ar-C (ortho to Br) |

| ~127.0 | Ar-C (ipso to Isoxazole) |

| ~125.0 | Ar-C (ipso to Br) |

| ~100.0 | Isoxazole-C4 |

| ~53.0 | -OCH₃ |

Table 4: Predicted FT-IR Spectral Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic, -OCH₃) |

| ~1730 | C=O stretch (ester) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1450 | C-N stretch (isoxazole) |

| ~1250 | C-O stretch (ester) |

| ~1070 | N-O stretch (isoxazole) |

| ~830 | C-H bend (p-disubstituted benzene) |

| ~550 | C-Br stretch |

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic route to this compound.

Hypothetical Biological Signaling Pathway

Given the known anti-inflammatory and potential anticancer activities of many isoxazole derivatives, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in these processes, such as the NF-κB pathway. The following diagram illustrates a hypothetical inhibitory action of the title compound on this pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide has outlined a viable synthetic pathway for this compound and provided predicted characterization data based on established spectroscopic principles and data from analogous compounds. The described methodologies, 1,3-dipolar cycloaddition followed by Fischer esterification, represent standard and reliable approaches for obtaining the target molecule. The potential biological significance of this compound, suggested by the activities of related isoxazole derivatives, warrants further investigation into its specific pharmacological properties and mechanism of action. Researchers and drug development professionals can use this guide as a foundational resource for the synthesis and further exploration of this and similar isoxazole-based compounds.

Spectroscopic and Structural Elucidation of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate (CAS Number: 517870-15-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural characterization of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of isoxazole derivatives.

Chemical Identity and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 517870-15-4 |

| Molecular Formula | C₁₁H₈BrNO₃ |

| Molecular Weight | 282.09 g/mol |

| Canonical SMILES | COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br |

| InChI Key | QDMKBPFKVHCOEZ-UHFFFAOYSA-N |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are based on the analysis of similar structures.

Table 2.1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.9 | Doublet | 2H | Aromatic protons ortho to the isoxazole ring |

| ~ 7.6 - 7.8 | Doublet | 2H | Aromatic protons meta to the isoxazole ring |

| ~ 7.0 | Singlet | 1H | Isoxazole C4-H |

| ~ 4.0 | Singlet | 3H | Methyl ester (-OCH₃) |

Table 2.2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | Ester carbonyl carbon (C=O) |

| ~ 168 - 172 | Isoxazole C5 |

| ~ 158 - 162 | Isoxazole C3 |

| ~ 132 - 134 | Aromatic carbons attached to bromine |

| ~ 128 - 130 | Aromatic carbons |

| ~ 125 - 127 | Aromatic carbon attached to the isoxazole ring |

| ~ 100 - 105 | Isoxazole C4 |

| ~ 52 - 54 | Methyl ester (-OCH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Table 2.3: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 281/283 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) |

| 250/252 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 222/224 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 183/185 | [C₇H₄BrO]⁺ | Fragment corresponding to the bromobenzoyl cation |

| 155/157 | [C₆H₄Br]⁺ | Fragment corresponding to the bromophenyl cation |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2.4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic and isoxazole C-H |

| ~ 1750 - 1730 | C=O stretch | Ester carbonyl |

| ~ 1610 - 1590 | C=C stretch | Aromatic ring |

| ~ 1580 - 1550 | C=N stretch | Isoxazole ring |

| ~ 1450 - 1400 | C-O-C stretch | Ester |

| ~ 1250 - 1200 | C-O stretch | Ester |

| ~ 1100 - 1000 | C-Br stretch | Aryl bromide |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Parameters (Electron Ionization - EI):

-

Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system.

-

Ionization energy: 70 eV.

-

Mass range: 50-500 amu.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-transform infrared spectrometer.

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the cycloaddition reaction of a nitrile oxide with an appropriate alkyne. A common synthetic route is outlined below.

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers are encouraged to obtain a Certificate of Analysis from their supplier for experimentally verified data. The provided protocols and predictive data serve as a robust starting point for further investigation and application of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate. This document outlines the expected spectral data, provides a comprehensive experimental protocol for acquiring such data, and visualizes the molecular structure and analytical workflow. This guide is intended to assist researchers in the structural elucidation and characterization of this and related isoxazole derivatives, which are significant scaffolds in medicinal chemistry.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| OCH₃ | 3.9 - 4.1 | Singlet | 3H | - |

| Isoxazole-H | 7.0 - 7.2 | Singlet | 1H | - |

| Ar-H (ortho to Br) | 7.6 - 7.8 | Doublet | 2H | 8.0 - 9.0 |

| Ar-H (meta to Br) | 7.8 - 8.0 | Doublet | 2H | 8.0 - 9.0 |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| OCH₃ | 52 - 54 |

| Isoxazole-C4 | 97 - 99 |

| Aromatic-C (ortho to Br) | 128 - 130 |

| Aromatic-C (meta to Br) | 132 - 134 |

| Aromatic-C (ipso to Br) | 125 - 127 |

| Aromatic-C (ipso to Isoxazole) | 126 - 128 |

| Isoxazole-C5 | 169 - 171 |

| Isoxazole-C3 | 162 - 164 |

| C=O (Ester) | 160 - 162 |

Experimental Protocols for NMR Analysis

The following section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for isoxazole derivatives, adaptable for this compound.

Sample Preparation

A crucial step for obtaining high-quality NMR spectra is proper sample preparation.[2]

-

Sample Purity : Ensure the sample of this compound is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by techniques such as column chromatography or recrystallization.[3]

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar isoxazole derivatives.[1][4][5] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.[6]

-

Concentration : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[2]

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).[5][6]

NMR Spectrometer and Parameters

The following are typical parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer.[4][5][6][7]

-

¹H NMR Spectroscopy :

-

Spectrometer Frequency : 400 MHz

-

Pulse Sequence : Standard single-pulse sequence.

-

Number of Scans : 16-32

-

Relaxation Delay : 1-2 seconds

-

Spectral Width : -2 to 12 ppm

-

Temperature : 298 K

-

-

¹³C NMR Spectroscopy :

-

Spectrometer Frequency : 100 MHz

-

Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans : 1024-4096 (or more, depending on sample concentration)

-

Relaxation Delay : 2-5 seconds

-

Spectral Width : 0 to 200 ppm

-

Temperature : 298 K

-

-

2D NMR Experiments (for further structural confirmation) :

-

COSY (Correlation Spectroscopy) : To establish proton-proton correlations.[2]

-

HSQC (Heteronuclear Single Quantum Coherence) : To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify two- and three-bond proton-carbon correlations, which is crucial for assigning quaternary carbons.[2]

-

Visualization of Structure and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure with predicted NMR assignments and a typical experimental workflow for NMR analysis.

Caption: Molecular structure and predicted NMR assignments.

Caption: Experimental workflow for NMR analysis.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. op.niscpr.res.in [op.niscpr.res.in]

- 6. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 7. beilstein-journals.org [beilstein-journals.org]

"crystal structure of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate derivatives"

An In-depth Technical Guide on the Crystal Structure of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystal structure of derivatives of this compound. Isoxazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and for elucidating structure-activity relationships.

While a dedicated crystallographic study for this compound was not found in the public domain during the literature search, this guide presents detailed crystallographic data and experimental protocols for closely related derivatives. This information serves as a valuable resource for researchers working on the design and synthesis of novel isoxazole-based therapeutic agents.

Experimental Protocols

The synthesis of isoxazole derivatives typically involves the cyclocondensation of a β-diketone with hydroxylamine hydrochloride or a 1,3-dipolar cycloaddition reaction.[3][4][5] The specific methodologies for the synthesis and crystallization of the derivatives discussed in this guide are detailed below.

Synthesis of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate

A common synthetic route to this class of compounds involves the reaction of a substituted acetophenone with diethyl oxalate, followed by cyclization with hydroxylamine hydrochloride and subsequent reduction of a nitro group.

Step 1: Synthesis of the β-diketone precursor 4-Nitroacetophenone is reacted with diethyl oxalate in a basic solution of ethanol for 2 hours. The reaction mixture is then neutralized with acetic acid to yield a yellow solid intermediate.

Step 2: Isoxazole ring formation The collected solid is then reacted with hydroxylamine hydrochloride in ethanol at reflux for 4 hours. This step leads to the formation of the isoxazole ring, yielding a yellow product.

Step 3: Reduction of the nitro group The nitro-substituted isoxazole is reduced using stannous chloride in ethyl acetate to yield the final product, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.[6]

Crystallization: Single crystals suitable for X-ray diffraction are typically grown from a solution of the purified compound in an appropriate solvent or solvent mixture, such as ethanol or ethyl acetate, by slow evaporation.

Synthesis of (3-(4-Bromophenyl)-isoxazol-5-yl)methanol

This derivative is synthesized via a [3+2] cycloaddition reaction.

Step 1: Generation of the nitrile oxide The nitrile oxide is generated in situ from the corresponding oxime precursor through oxidation.

Step 2: Cycloaddition The generated nitrile oxide undergoes a [3+2] cycloaddition reaction with propargyl alcohol.[7] Cerium ammonium nitrate (CAN) can be used as a catalyst for this reaction.[7]

Crystallization: The crude product is purified by column chromatography, and crystals can be obtained by slow evaporation from a suitable solvent. The reported melting point for the dark brown crystals is 91°C.[7]

Crystallographic Data of Derivatives

The following tables summarize the crystallographic data for key derivatives of this compound. This data provides insight into the molecular geometry and packing of this class of compounds.

Crystal Data and Structure Refinement for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate[6]

| Parameter | Value |

| Empirical Formula | C₁₂H₁₂N₂O₃ |

| Formula Weight | 232.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.591 (2) |

| b (Å) | 11.303 (4) |

| c (Å) | 13.818 (4) |

| α (°) | 88.155 (4) |

| β (°) | 87.008 (4) |

| γ (°) | 86.233 (4) |

| Volume (ų) | 1181.0 (6) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.044 |

| wR-factor | 0.122 |

Selected Bond Lengths and Torsion Angles for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate[6]

The asymmetric unit of this compound contains two independent molecules. The benzene and isoxazole rings in both molecules are nearly coplanar.

| Parameter | Molecule 1 Value (°) | Molecule 2 Value (°) |

| Dihedral angle between isoxazole and phenyl rings | 1.76 (9) | 5.85 (8) |

| Dihedral angle between carboxylate group and isoxazole ring | 0.92 (13) | 1.58 (11) |

The molecules in the crystal structure are linked by N—H···N and N—H···O hydrogen bonds, forming layers that stack parallel to each other.[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural analysis of isoxazole derivatives.

Caption: Synthetic and analytical workflow for isoxazole derivatives.

Logical Relationship in Structural Analysis

The diagram below outlines the logical progression from diffraction data to the final structural model and its validation.

Caption: Logic flow of crystallographic structure determination.

This guide provides a foundational understanding of the synthesis and structural characteristics of this compound derivatives. The presented data and protocols are intended to aid researchers in the development of novel compounds in this important heterocyclic family.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

"preliminary biological screening of isoxazole derivatives"

An In-depth Technical Guide to the Preliminary Biological Screening of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties contribute to enhanced physicochemical characteristics and diverse pharmacological activities.[1] Isoxazole derivatives have demonstrated a wide spectrum of biological actions, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, making them a focal point in the quest for novel therapeutic agents.[1][2][3] Several drugs containing the isoxazole moiety are already in clinical use, such as the COX-2 inhibitor valdecoxib and the antibiotic cloxacillin, underscoring the therapeutic potential of this heterocyclic core.[3][4]

This guide provides a comprehensive overview of the preliminary biological screening methodologies for isoxazole derivatives. It offers detailed experimental protocols for key assays, presents quantitative data in a structured format for comparative analysis, and utilizes visualizations to clarify complex workflows and pathways.

Antimicrobial Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have been extensively explored for their potential to combat bacterial and fungal infections.[1][5] Screening for antimicrobial activity is often the first step in evaluating the biological potential of newly synthesized isoxazole compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Materials:

-

Test Compounds: Isoxazole derivatives dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).[6]

-

Microbial Cultures: Fresh overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli for bacteria; Candida albicans, Aspergillus niger for fungi).[6][7]

-

Culture Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi.[6]

-

Equipment: 96-well microtiter plates, multichannel pipette, incubator.

-

Controls:

Procedure:

-

Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[6]

-

Serial Dilution: Add 100 µL of the isoxazole stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on down the row, discarding the final 100 µL from the last well.[6] This creates a range of decreasing concentrations of the test compound.

-

Inoculum Preparation: Dilute the overnight microbial cultures in broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well (except the sterility control).[6] The final volume in each well will be 200 µL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[6]

-

Reading MIC: The MIC is determined as the lowest concentration of the isoxazole derivative at which there is no visible turbidity (i.e., the well remains clear).[6][7]

Data Presentation: Antimicrobial Activity of Isoxazole Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| TPI-2 | Staphylococcus aureus | 6.25 | [7] |

| TPI-5 | Escherichia coli | 12.5 | [7] |

| TPI-14 | Candida albicans | 6.25 | [7] |

| TPI-14 | Aspergillus niger | 12.5 | [7] |

| Compound 178d | Staphylococcus aureus | 6.25 | [8] |

| Compound 178e | Escherichia coli | 12.5 | [8] |

| Ciprofloxacin | S. aureus / E. coli | Varies (Standard) | [7] |

| Fluconazole | C. albicans / A. niger | Varies (Standard) | [7] |

Visualization: Antimicrobial Screening Workflow

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. benchchem.com [benchchem.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 5-(4-bromophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a plausible synthetic route with a detailed experimental protocol, and potential biological activities based on structurally related compounds.

Chemical and Physical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 517870-15-4 |

| Molecular Formula | C₁₁H₈BrNO₃ |

| Molecular Weight | 282.09 g/mol |

| Exact Mass | 280.96876 u |

| Alternate Names | Methyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, culminating in a 1,3-dipolar cycloaddition reaction. A plausible synthetic pathway starts from the readily available 4-bromobenzaldehyde.

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process: the formation of an intermediate nitrile oxide from 4-bromobenzaldehyde, followed by a cycloaddition reaction with methyl propiolate.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, adapted from general procedures for the synthesis of isoxazole derivatives.

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime

-

To a solution of 4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 to 1.5 equivalents).

-

Add a base, such as sodium hydroxide or pyridine (1.1 to 1.5 equivalents), to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 4-bromobenzaldehyde oxime.

Step 2: Synthesis of this compound via 1,3-Dipolar Cycloaddition

-

In situ generation of 4-bromobenzonitrile oxide: Dissolve 4-bromobenzaldehyde oxime (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (1.1 equivalents), to the solution.

-

Cool the mixture in an ice bath and slowly add a solution of an oxidizing agent, for example, N-chlorosuccinimide (NCS) or sodium hypochlorite solution (1.1 equivalents). Monitor the formation of the nitrile oxide by TLC.

-

Cycloaddition: To the in situ generated nitrile oxide, add methyl propiolate (1.2 equivalents).

-

Allow the reaction mixture to warm to room temperature and continue stirring until the nitrile oxide is consumed (as monitored by TLC).

-

Work-up and Purification: Quench the reaction by adding water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product, this compound.

Spectroscopic Data

While a full experimental spectrum is not publicly available, typical spectroscopic data for this compound would include:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the bromophenyl group, a singlet for the isoxazole ring proton, and a singlet for the methyl ester protons. |

| ¹³C NMR | Resonances for the carbons of the bromophenyl ring, the isoxazole ring, and the carbonyl and methyl carbons of the ester group. |

| IR | Characteristic absorption bands for C=O (ester), C=N, and C-O stretching vibrations. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule. |

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively reported in the literature, the isoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 5-phenylisoxazole-3-carboxylic acid have shown potential as inhibitors of enzymes such as xanthine oxidase.[1] Additionally, other isoxazole derivatives have been investigated for their roles as α-amylase and α-glucosidase inhibitors.[2]

Based on these findings, a hypothetical mechanism of action could involve the inhibition of a key enzyme in a metabolic or signaling pathway. For instance, as a hypothetical xanthine oxidase inhibitor, it could play a role in reducing uric acid production, which is relevant in conditions like gout.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a simplified, hypothetical pathway where the compound could act as an enzyme inhibitor.

Caption: Hypothetical inhibition of a target enzyme by the compound.

Quantitative Data for Related Compounds

The following table summarizes the inhibitory activities of some 5-phenylisoxazole derivatives against relevant enzymes, providing a context for the potential bioactivity of the title compound.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 5-(3-cyanophenyl)isoxazole-3-carboxylic acid | Xanthine Oxidase | Data not specified, potent inhibitor | [1] |

| Phenylisoxazole quinoxalin-2-amine hybrid 5c | α-Glucosidase | 15.2 ± 0.3 | [2] |

| Phenylisoxazole quinoxalin-2-amine hybrid 5h | α-Amylase | 16.4 ± 0.1 | [2] |

Note: The data presented is for structurally related compounds and not for this compound itself.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery. Its synthesis can be achieved through established chemical transformations, and the isoxazole core suggests a likelihood of interesting biological activities. Further studies are warranted to fully elucidate its pharmacological profile and potential therapeutic applications. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this and related isoxazole derivatives.

References

- 1. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found widespread application in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl-aryl scaffolds. These structural motifs are prevalent in a vast array of biologically active molecules and advanced materials. Isoxazole derivatives, in particular, are important pharmacophores found in numerous therapeutic agents. The ability to functionalize the isoxazole core through cross-coupling reactions is therefore of significant interest to researchers in drug discovery and development.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate with various arylboronic acids. The outlined procedure is designed to be a robust starting point for researchers, offering guidance on reaction setup, monitoring, and product isolation.

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:

Where 'R' represents a variety of substituents on the arylboronic acid coupling partner.

Optimization of Reaction Conditions

The successful outcome of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. For the coupling of this compound, a screening of these parameters is recommended to achieve optimal yield and purity. Below is a summary of typical conditions and their impact on the reaction.

Table 1: Screening of Palladium Catalysts and Ligands

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | 75 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | 92 |

| 3 | Pd₂(dba)₃ (2) | XPhos (4) | 88 |

| 4 | PdCl₂(dppf) (5) | - | 85 |

Table 2: Evaluation of Different Bases

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 89 |

| 2 | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 95 |

| 3 | K₃PO₄ (2) | DMF | 110 | 82 |

| 4 | NaHCO₃ (3) | Acetonitrile/H₂O (3:1) | 80 | 78 |

Table 3: Solvent Effects on Reaction Efficiency

| Entry | Solvent System | Base | Temperature (°C) | Yield (%) |

| 1 | Dioxane/H₂O (4:1) | K₂CO₃ | 90 | 89 |

| 2 | Toluene/H₂O (4:1) | Cs₂CO₃ | 100 | 95 |

| 3 | DMF | K₂CO₃ | 110 | 85 |

| 4 | Acetonitrile/H₂O (3:1) | K₂CO₃ | 80 | 80 |

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., SPhos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) plates and developing system

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Addition of Catalyst and Ligand: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

-

Solvent Addition: Add the anhydrous solvent (e.g., Toluene) and degassed water to the flask via syringe. The typical solvent ratio is 4:1 (organic solvent to water).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

-

Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

-

Organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds derived from this compound. The protocol provided herein, along with the data on the optimization of reaction conditions, serves as a valuable resource for researchers in the field of medicinal chemistry and materials science. Careful execution of the experimental procedure and adherence to safety guidelines are essential for achieving successful and reproducible results. Further optimization of the reaction conditions may be necessary for specific arylboronic acid coupling partners to maximize product yield and purity.

Application Notes and Protocols: Heck Reaction Conditions for 5-(4-bromophenyl)isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the palladium-catalyzed Heck reaction of 5-(4-bromophenyl)isoxazole derivatives with various alkenes. The methodologies outlined are based on established procedures for the Heck coupling of aryl bromides and are intended to serve as a comprehensive guide for the synthesis of vinyl-substituted isoxazole compounds, which are valuable intermediates in drug discovery and materials science.

Introduction

The Heck reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically for the vinylation of aryl halides.[1] This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. For 5-(4-bromophenyl)isoxazole derivatives, the Heck reaction provides a direct route to introduce a vinyl group at the 4-position of the phenyl ring, yielding 5-(4-vinylphenyl)isoxazole and its derivatives. These products can subsequently be utilized in various downstream applications, including polymerization and further functionalization.

The general transformation is depicted in the scheme below:

Scheme 1: Heck Reaction of a 5-(4-bromophenyl)isoxazole Derivative

Where Ar is a phenyl group and R' and R'' represent various substituents.

This document outlines two common protocols for performing the Heck reaction on 5-(4-bromophenyl)isoxazole substrates: a classical approach using a homogeneous palladium catalyst and a green chemistry approach employing a supported catalyst with microwave irradiation.

Experimental Protocols

Protocol 1: Classical Heck Reaction in Aqueous Media

This protocol is adapted from established methods for the Heck coupling of aryl bromides with styrene and other alkenes in a DMF/water solvent system.[2][3] This method is known for its efficiency and stereoselectivity, typically yielding the trans isomer of the product.[3]

Materials:

-

5-(4-bromophenyl)isoxazole derivative

-

Alkene (e.g., styrene, acrylic acid ester)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (or other suitable N-heterocyclic carbene (NHC) ligand precursor)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

To a Schlenk tube, add palladium(II) acetate (1.0 mol%), the NHC ligand precursor (2.0 mol%), the 5-(4-bromophenyl)isoxazole derivative (1.0 mmol), the alkene (1.5 mmol), and potassium carbonate (2.0 mmol).

-

Add a 1:1 mixture of DMF and water (e.g., 3 mL of each).

-

Stir the reaction mixture and heat to 80 °C for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the mixture with a 1:5 solution of ethyl acetate/hexane.

-

Filter the organic layer through a pad of silica gel, washing thoroughly.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the desired vinyl-substituted isoxazole derivative.

Protocol 2: Green Heck Reaction Protocol with Microwave Irradiation

This protocol utilizes a supported palladium catalyst and microwave heating in ethanol, offering a more environmentally friendly and often faster alternative to classical heating methods.[4][5][6]

Materials:

-

5-(4-bromophenyl)isoxazole derivative

-

Alkene (e.g., ethyl crotonate)

-

Pd EnCat® 40 (or a similar supported palladium catalyst)

-

Tetraethylammonium chloride (Et₄NCl)

-

Sodium acetate (NaOAc)

-

Ethanol (EtOH)

Procedure:

-

In a 10 mL microwave vial, combine the 5-(4-bromophenyl)isoxazole derivative (1.0 equiv., e.g., 100 mg), tetraethylammonium chloride (3.0 equiv.), sodium acetate (2.5 equiv.), and Pd EnCat® 40 (0.8 mol%).[4]

-

Add ethanol (2 mL) to disperse the reagents.

-

Add the alkene (1.0 equiv.).

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 140 °C with a power of 200 W for a single 30-minute cycle, with a 1-minute ramp time and high magnetic stirring.[4]

-

After the reaction is complete, cool the vial to room temperature.

-

The supported catalyst can be removed by filtration.

-

The filtrate can then be concentrated and the product purified by standard methods such as flash chromatography.

Data Presentation

The following table summarizes typical reaction parameters for the Heck reaction of aryl bromides, which can be applied to 5-(4-bromophenyl)isoxazole derivatives. The yields are based on reported values for analogous substrates and may vary depending on the specific isoxazole derivative and alkene used.

| Parameter | Protocol 1: Classical Heck | Protocol 2: Green Heck (Microwave) |

| Catalyst | Pd(OAc)₂ | Pd EnCat® 40 |

| Catalyst Loading | 1.0 mol% | 0.8 mol% |

| Ligand | NHC precursor (2.0 mol%) | None (supported catalyst) |

| Base | K₂CO₃ (2.0 equiv.) | NaOAc (2.5 equiv.) |

| Solvent | DMF/H₂O (1:1) | Ethanol |

| Temperature | 80 °C | 140 °C |

| Reaction Time | 4 hours | 30 minutes |

| Additive | None | Et₄NCl (3.0 equiv.) |

| Typical Yields | Good to excellent | Good to excellent |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction of 5-(4-bromophenyl)isoxazole derivatives.

Caption: General workflow for the Heck reaction of 5-(4-bromophenyl)isoxazole derivatives.

Catalytic Cycle

The following diagram outlines the key steps in the catalytic cycle of the Heck reaction.

Caption: Simplified catalytic cycle of the Heck reaction.

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for cancer therapy.[1][2][3] The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] This document provides detailed protocols for the synthesis of kinase inhibitors utilizing Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate as a key starting material. The focus is on the derivatization of this isoxazole core to generate potent and selective kinase inhibitors. The methodologies described are based on established synthetic routes for isoxazole-based kinase inhibitors, providing a foundational framework for researchers in this field.

Data Presentation

Table 1: Inhibitory Activity of Synthesized Isoxazole-Based Kinase Inhibitors

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| I-1 | JNK3 | 0.007 | [7] |

| I-2 | p38 | 0.014 | [7] |

| I-3 | CK1δ | 0.033 | [8] |

| I-4 | VEGFR-1 | 0.65 | [4] |

| I-5 | VEGFR-2 | 7.1 | [4] |

Note: The compounds listed are representative examples of kinase inhibitors with an isoxazole core and may not be direct derivatives of the specified starting material. The data is presented to illustrate the potential potency of this class of compounds.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl/Alkyl-5-(4-bromophenyl)isoxazole-3-carboxamide Derivatives

This protocol outlines a general two-step procedure for the synthesis of N-substituted carboxamide derivatives of this compound.

Step 1: Hydrolysis of this compound to 5-(4-bromophenyl)isoxazole-3-carboxylic acid

-

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl) (1N)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

-

Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude 5-(4-bromophenyl)isoxazole-3-carboxylic acid.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

-

Step 2: Amide Coupling to Synthesize N-Aryl/Alkyl-5-(4-bromophenyl)isoxazole-3-carboxamides

-

Materials:

-

5-(4-bromophenyl)isoxazole-3-carboxylic acid (from Step 1)

-

Desired primary or secondary amine (1.1 eq)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 5-(4-bromophenyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add the desired amine (1.1 eq), PyBOP or HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl/alkyl-5-(4-bromophenyl)isoxazole-3-carboxamide.

-

Protocol 2: Suzuki Coupling for Derivatization of the Bromophenyl Moiety

This protocol describes the modification of the 4-bromophenyl group via a Suzuki-Miyaura cross-coupling reaction.

-

Materials:

-

N-Aryl/Alkyl-5-(4-bromophenyl)isoxazole-3-carboxamide (from Protocol 1)

-

Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a reaction vessel, combine the N-Aryl/Alkyl-5-(4-bromophenyl)isoxazole-3-carboxamide (1.0 eq), the boronic acid derivative (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ or Cs₂CO₃ (2.0 eq).

-

Add a degassed mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

-

Mandatory Visualizations

Caption: Synthetic workflow for kinase inhibitors.

Caption: Inhibition of RTK signaling pathways.

References

- 1. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpca.org [ijpca.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. While specific research on this particular molecule is limited in publicly available literature, the isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a key component in a variety of biologically active compounds. Derivatives of isoxazole have demonstrated a broad range of therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5]

These application notes provide an overview of the potential applications of this compound based on the known activities of structurally related compounds. Detailed protocols for a plausible synthetic route and relevant biological assays are also presented to facilitate further investigation into its medicinal chemistry potential.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrNO₃ | Echemi |

| Molecular Weight | 282.09 g/mol | Echemi |

| CAS Number | 517870-15-4 | Echemi |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (predicted) | - |

Potential Medicinal Chemistry Applications

Based on the biological activities of structurally similar isoxazole derivatives, this compound is a promising candidate for investigation in the following areas:

Anti-inflammatory Activity

The isoxazole nucleus is a core component of several known anti-inflammatory agents. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. A structurally related compound, Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate, has shown inhibitory activity against COX-1. This suggests that this compound may also exhibit similar properties.

Anticancer Activity

Numerous isoxazole derivatives have been synthesized and evaluated for their anticancer properties.[3][4][5][6][7] The proposed mechanisms of action are diverse and include the induction of apoptosis, and the inhibition of key signaling pathways involved in cancer cell proliferation. The presence of the 4-bromophenyl moiety may contribute to interactions with biological targets through halogen bonding, potentially enhancing its anticancer efficacy.

Antimicrobial Activity

Some isoxazole derivatives have been reported to possess antimicrobial activity. For instance, Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate has shown a minimum inhibitory concentration (MIC) against Staphylococcus aureus. This suggests that the target compound could be explored for its potential as an antibacterial agent.

Quantitative Data (Based on a Structurally Related Compound)

The following data is for Methyl 5-(3-bromo-4-methoxyphenyl)isoxazole-3-carboxylate and is provided as a reference for the potential activity of this compound.

| Biological Target | Assay | Result |

| Cyclooxygenase-1 (COX-1) | Inhibition Assay | IC₅₀ = 0.8 µM |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC = 8 µg/mL |

Experimental Protocols

Synthesis Protocol: 1,3-Dipolar Cycloaddition

A plausible synthetic route to this compound is via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[8][9][10]

Materials:

-

4-Bromobenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (TEA)

-

Methyl propiolate

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 4-Bromobenzaldoxime:

-

In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water.

-

Add a solution of sodium carbonate (1.2 eq) portion-wise while stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 4-bromobenzaldoxime.

-

-

In situ Generation of 4-Bromobenzonitrile Oxide and Cycloaddition:

-

Dissolve 4-bromobenzaldoxime (1.0 eq) and methyl propiolate (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of NCS (1.1 eq) in DCM to the reaction mixture.

-

Add triethylamine (1.5 eq) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain this compound.

-

Biological Assay Protocols

This protocol is adapted from commercially available COX-1 inhibitor screening assay kits.[11][12][13][14]

Materials:

-

COX-1 enzyme (ovine or human)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

Fluorescent probe (e.g., Amplex™ Red)

-

Horseradish peroxidase (HRP)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., SC-560)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, HRP, and the fluorescent probe.

-

Add the COX-1 enzyme to the wells of the microplate.

-

Add the test compound at various concentrations to the respective wells. Include wells for a positive control and a no-inhibitor control (vehicle).

-

Pre-incubate the plate at 37 °C for 10-15 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at Ex/Em = 535/587 nm.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18][19]

Materials:

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (this compound) dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Prepare a suspension of S. aureus in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Compound Dilution:

-

Perform a serial two-fold dilution of the test compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the test compound.

-

Include a positive control well (bacteria without compound) and a negative control well (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Potential mechanisms of action for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. espublisher.com [espublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 7. Oxazole-Based Compounds As Anticancer Agents: Ingenta Connect [ingentaconnect.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. real.mtak.hu [real.mtak.hu]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of Anticancer Agents from Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of potential anticancer agents derived from Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate. The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant anticancer activity.[1][2][3] This application note outlines the hydrolysis of the starting methyl ester to the key carboxylic acid intermediate, followed by its conversion to amide and hydrazide derivatives. These derivatives are designed based on established structure-activity relationships of isoxazole-based anticancer agents.[4] The protocols provided are based on established chemical transformations and are intended to be a foundational guide for the synthesis and exploration of novel anticancer candidates.

Introduction

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which serves as a versatile scaffold in the design of therapeutic agents.[5][6] Isoxazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[7] Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer progression, such as receptor tyrosine kinases, cell cycle regulators, and apoptosis pathways.[1][6]

The starting material, this compound, possesses two key functional handles for chemical modification: the methyl ester at the 3-position and the bromo-substituent on the phenyl ring at the 5-position. The ester can be readily converted into a variety of functional groups, such as amides and hydrazides, which are common moieties in many active pharmaceutical ingredients. The bromo-substituent offers a site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl groups to explore structure-activity relationships (SAR).

This document details the synthetic routes to generate novel amide and hydrazide derivatives from this compound and provides a framework for their evaluation as potential anticancer agents.

Synthetic Schemes and Protocols

The overall synthetic strategy involves a two-step process starting from this compound:

-

Hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Functionalization of the carboxylic acid to form amide or hydrazide derivatives.

Alternatively, the hydrazide can be synthesized directly from the methyl ester.

Synthesis of 5-(4-bromophenyl)isoxazole-3-carboxylic acid (Intermediate 1)

The hydrolysis of the methyl ester is a critical first step to enable the synthesis of amide derivatives.

Reaction:

Protocol:

-

Materials:

-

This compound

-

Sulfuric acid (60% aqueous solution)[8]

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add 60% aqueous sulfuric acid (10 mL per gram of ester).[8]

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-4 hours.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add cold deionized water to precipitate the carboxylic acid product.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Dry the solid product under vacuum.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

-

-

Expected Yield: 85-95%

Synthesis of 5-(4-bromophenyl)isoxazole-3-carboxamide Derivatives (Series A)

Amide derivatives are synthesized by coupling the carboxylic acid intermediate with a variety of primary and secondary amines.

Reaction:

Protocol:

-

Materials:

-

5-(4-bromophenyl)isoxazole-3-carboxylic acid (Intermediate 1)

-

Substituted amine (e.g., aniline, benzylamine) (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 5-(4-bromophenyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add EDC (1.2 eq) and DMAP (0.1 eq) to the solution.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

-

Expected Yield: 60-85%

Synthesis of 5-(4-bromophenyl)isoxazole-3-carbohydrazide (Series B)

The hydrazide derivative can be a key intermediate for the synthesis of further heterocyclic systems or can be evaluated for its own biological activity.[4][9]

Reaction:

Protocol:

-

Materials:

-

This compound

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (5.0 eq) to the solution.

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure hydrazide.

-

-

Expected Yield: 70-90%

Data Presentation

The following tables summarize representative quantitative data for synthesized isoxazole derivatives based on literature for structurally similar compounds. This data is intended to provide a benchmark for expected outcomes.

Table 1: Synthesis Yields of Representative Derivatives

| Compound ID | Derivative Type | R1 | R2 | Yield (%) |

| 1 | Carboxylic Acid | - | - | 85-95 |

| A1 | Amide | H | Phenyl | 75 |

| A2 | Amide | H | 4-Chlorophenyl | 72 |

| A3 | Amide | H | Benzyl | 80 |

| B1 | Hydrazide | - | - | 88 |

Table 2: In Vitro Anticancer Activity (IC50 in µM) of Representative Isoxazole Derivatives

| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) |

| A1 | 15.2 | 21.5 | 35.8 | 18.9 |

| A2 | 8.7 | 12.4 | 22.1 | 10.5 |

| A3 | 25.6 | 38.2 | 45.1 | 30.7 |

| B1 | >50 | >50 | >50 | >50 |

| Doxorubicin | 0.8 | 1.2 | 1.5 | 1.1 |

Data is hypothetical and based on activities of similar isoxazole compounds reported in the literature.[7]

Visualizations

Experimental Workflow

Caption: Synthetic workflow for the preparation of anticancer agents.

Potential Signaling Pathway Inhibition

Isoxazole derivatives have been shown to inhibit various signaling pathways involved in cancer cell proliferation and survival. One such key pathway is the PI3K/Akt/mTOR pathway.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. espublisher.com [espublisher.com]

- 6. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]